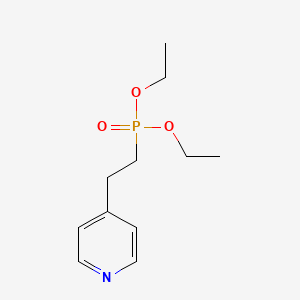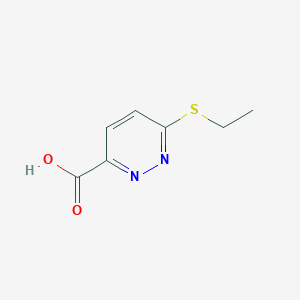
2-(dimethylamino)-7-methoxy-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)-7-methoxy-1H-quinazolin-4-one is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a dimethylamino group at the 2-position, a methoxy group at the 7-position, and a hydroxyl group at the 4-position of the quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-7-methoxy-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-7-methoxyquinazoline with dimethylamine under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)-7-methoxy-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(dimethylamino)-7-methoxy-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)-7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the methoxy and hydroxyl groups can enhance its solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)quinoline
- 7-Methoxyquinazoline
- 4-Hydroxyquinazoline
Uniqueness
2-(dimethylamino)-7-methoxy-1H-quinazolin-4-one is unique due to the specific combination of functional groups on the quinazoline ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the presence of both dimethylamino and methoxy groups can enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-(dimethylamino)-7-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H13N3O2/c1-14(2)11-12-9-6-7(16-3)4-5-8(9)10(15)13-11/h4-6H,1-3H3,(H,12,13,15) |
Clave InChI |
LMMAGIZXZJNDAM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC2=C(C=CC(=C2)OC)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2(3H)-Furanone, 5-[1,1'-biphenyl]-4-yldihydro-](/img/structure/B8571849.png)




![2-chloro-N,N-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8571887.png)
![2-{[(2,5-Dimethylfuran-3-yl)sulfanyl]methyl}pyridine](/img/structure/B8571895.png)





